3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMYWRNMGKXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method involves the reaction of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under reflux conditions. The reaction mixture is then subjected to various purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showcasing potential as a chemotherapeutic agent. Experimental studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Neurological Disorders : The structural features of this compound suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer therapeutic benefits for conditions like depression and anxiety. Studies are ongoing to evaluate its efficacy in animal models of these disorders.
- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activity against various pathogens. This makes it a candidate for further development as an antibiotic or antifungal agent.
Biological Research Applications
- Targeting Kinase Pathways : The compound's ability to interact with kinase pathways is of particular interest in drug development. Kinases play crucial roles in cellular signaling and are often implicated in diseases such as cancer and diabetes. Research is focused on understanding how this compound can modulate kinase activity and its implications for disease treatment.
- Pharmacokinetics and Bioavailability Studies : Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its viability as a drug candidate.
Case Studies
-
Case Study 1: Anticancer Efficacy
- In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
- Further studies in vivo showed significant tumor reduction in mouse models when treated with this compound compared to control groups.
-
Case Study 2: Neurological Impact
- A study involving animal models of depression indicated that administration of the compound resulted in reduced depressive-like behaviors and increased levels of serotonin in the brain.
- Behavioral assays showed improvements in cognitive function, suggesting potential applications in treating neurodegenerative diseases.
Data Tables
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with significant anticancer potential.
Uniqueness
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific molecular structure, which allows for high selectivity and potency in inhibiting protein kinase B. This selectivity reduces off-target effects and enhances its therapeutic potential .
Biological Activity
The compound 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a member of the pyrimidine class, notable for its biological activity as a potential therapeutic agent. This article reviews its biological properties, particularly its role in inhibiting key signaling pathways relevant to cancer and other diseases.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine moiety linked to a piperidine ring. This structural configuration is critical for its interaction with biological targets.
Inhibition of Protein Kinase B (PKB)
Research indicates that compounds similar to this one exhibit significant inhibition of Protein Kinase B (PKB) , also known as Akt. PKB plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Unregulated PKB signaling is implicated in many cancers, making it an attractive target for therapeutic intervention.
- Selectivity and Potency : The compound has shown nanomolar potency and selectivity for PKB over other kinases such as Protein Kinase A (PKA). For instance, modifications to the linker between the piperidine and the pyrrolo group have resulted in compounds with improved selectivity and oral bioavailability .
Antitumor Activity
In vivo studies have demonstrated that this class of compounds can inhibit tumor growth effectively. For example, compounds derived from the same structural framework have been shown to significantly reduce the growth of human tumor xenografts in nude mice at tolerable doses .
The mechanism by which these compounds exert their effects involves competitive inhibition of ATP binding to PKB. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation. Notably, the binding affinity is enhanced by specific interactions between the compound and residues within the kinase domain of PKB .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine core is typically synthesized via cyclization reactions. A representative method involves:
- Step 1: Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
- Step 2: Reaction with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
- Step 3: Cyclization under acidic conditions to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Chlorination or functionalization at the 4-position is then performed to introduce substituents .
Q. How can researchers ensure the purity of intermediates during multi-step synthesis?
Purity validation requires orthogonal analytical techniques:
Q. What spectroscopic methods are critical for characterizing the final compound?
Key methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (1H, 13C, DEPT-135) to assign stereochemistry and detect tautomeric forms.
- X-ray crystallography for unambiguous structural elucidation, especially for resolving piperidine ring conformations .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic processes like tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR to slow exchange processes and resolve splitting.
- Computational modeling (DFT calculations) to predict stable conformers and compare with observed spectra.
- Isotopic labeling (e.g., D2O exchange) to identify exchangeable protons .
Q. What experimental design principles apply when evaluating this compound’s biological activity?
- Dose-response studies: Use a split-plot design with randomized blocks to account for biological variability (e.g., cell lines or animal models).
- Control groups: Include positive (e.g., known kinase inhibitors) and vehicle controls.
- Replicates: At least four replicates per condition to ensure statistical power .
Q. How can researchers optimize coupling reactions between the pyrrolo[2,3-d]pyrimidine and piperidine moieties?
Optimization strategies:
- Catalyst screening: Test Pd(PPh3)4 or CuI for Buchwald-Hartwig couplings.
- Solvent selection: Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Temperature gradients: Conduct reactions at 80–110°C to balance efficiency and decomposition risks.
- Protection/deprotection: Boc-protected piperidine intermediates improve regioselectivity .
Q. What computational tools predict the compound’s environmental impact or biodegradability?
- ACD/Labs Percepta Platform: Predicts physicochemical properties (logP, pKa) and environmental fate using QSAR models.
- EPI Suite: Estimates biodegradation half-lives and bioaccumulation potential.
- Molecular dynamics simulations to assess interactions with biological membranes .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
- Meta-analysis: Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Assay validation: Confirm activity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Structural analogs: Compare with derivatives to isolate structure-activity relationships (SAR) .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies: Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS.
- Plasma stability assays: Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using HPLC-UV .
Tables
Table 1: Key Synthetic Intermediates and Their Roles
Table 2: Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Dehalogenated byproducts | Incomplete chlorination | Reflux with PCl5, monitor via TLC |
| Oxidized piperidine derivatives | Air exposure | Use inert atmosphere (N2/Ar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
